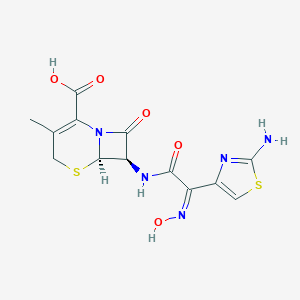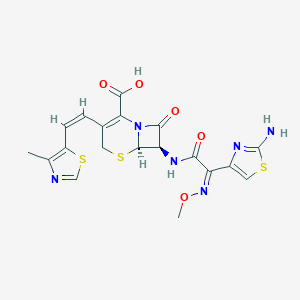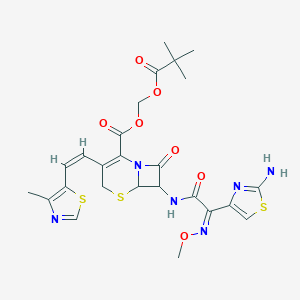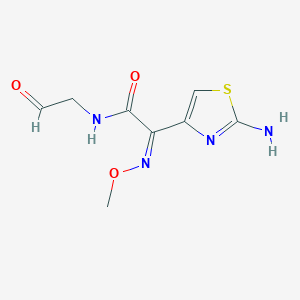![molecular formula C13H20ClN3O3S B193802 1-[[(6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methylpyrrolidinium Chloride CAS No. 103121-85-3](/img/structure/B193802.png)
1-[[(6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methylpyrrolidinium Chloride
Vue d'ensemble
Description
This compound is also known as Cefepime Related Compound E . It has a CAS number of 103121-85-3 and a molecular formula of C13H20ClN3O3S . It is used as a reference standard .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a bicyclic core and several functional groups including an amino group, a carboxy group, and a pyrrolidinium group .Physical And Chemical Properties Analysis
The compound is a crystalline solid . Its empirical formula is C22H22N6O7S2 .Applications De Recherche Scientifique
Nephrotoxicity and Antibiotic Interaction Studies
Research has been conducted on the potential nephrotoxicity of various compounds, including cefazedone (a compound structurally similar to the requested chemical), especially in combination with other antibiotics like gentamicin. The studies focused on the effects of these combinations on renal function, measured by the elimination of specific enzymes such as alanine-amino-peptidase (AAP) in urine. These studies concluded that beta-lactam antibiotics, including cefazedone, did not significantly affect the elimination of AAP, indicating a lack of nephrotoxicity. However, gentamicin independently caused a marked increase in enzyme elimination, signaling potential nephrotoxicity. Interestingly, combinations of cefazedone and gentamicin did not show additive nephrotoxic effects, suggesting that the nephrotoxicity is primarily driven by the aminoglycoside component (Mondorf, 1979).
Pharmacokinetic and Tolerance Studies
Clinical studies have been conducted to understand the pharmacokinetics and tolerance of cefazedone in healthy volunteers. These studies compared the systemic and local tolerance of cefazedone with other antibiotics, such as cefazolin. The findings suggested that cefazedone is well-tolerated both systemically and locally, with pharmacokinetic parameters closely resembling those of cefazolin. Notably, cefazedone demonstrated a relatively long serum elimination half-life and a favorable concentration ratio of central vs. peripheral (tissue) compartment, indicating its effectiveness and potential for clinical use (Ungethüm & Leopold, 1979).
Therapeutic Evaluation in Urology
Cefamandole, another compound structurally related to the requested chemical, was evaluated in a urological setting for its efficacy against urinary tract infections (U.T.I.). The study highlighted the drug's pharmacokinetic properties and therapeutic potential, noting its high activity against causative bacteria in U.T.I. patients and its suitable pharmacokinetic properties for treatment, especially in cases of complicated U.T.I. (Zinati & Naber, 1980).
Safety And Hazards
Propriétés
IUPAC Name |
7-amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S.ClH/c1-16(4-2-3-5-16)6-8-7-20-12-9(14)11(17)15(12)10(8)13(18)19;/h9,12H,2-7,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKYDOZUOXJZSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)N)SC2)C(=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



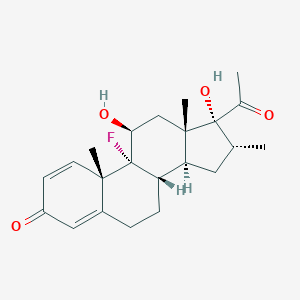
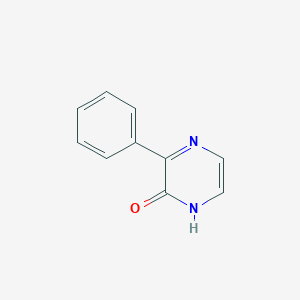
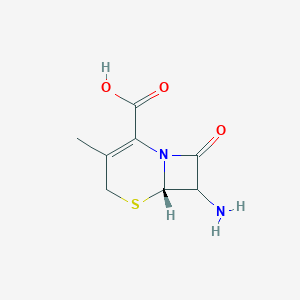
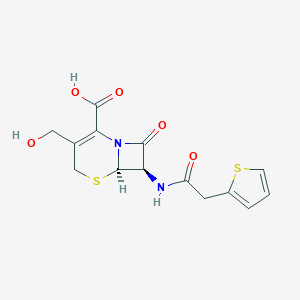
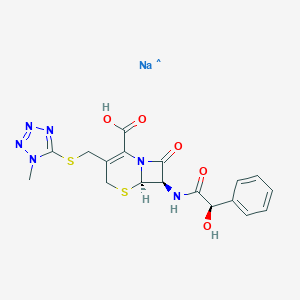
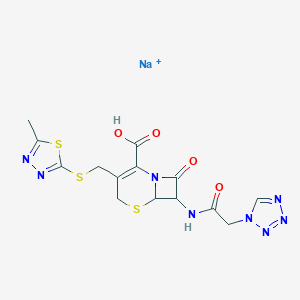
![(6R,7R)-7-Amino-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193774.png)
